2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole
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Overview
Description
2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound that features a morpholine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For instance, the reaction of an indole derivative with morpholine in the presence of a suitable base can yield the desired product.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(piperidine-4-carbonyl)-2,3-dihydro-1H-indole
- 2-methyl-1-(pyrrolidine-4-carbonyl)-2,3-dihydro-1H-indole
Uniqueness
2-methyl-1-(morpholine-4-carbonyl)-2,3-dihydro-1H-indole is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18N2O2/c1-11-10-12-4-2-3-5-13(12)16(11)14(17)15-6-8-18-9-7-15/h2-5,11H,6-10H2,1H3 |
InChI Key |
GUNBFPLQTLIYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)N3CCOCC3 |
Origin of Product |
United States |
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